molecular formula C19H11N3O2 B13378307 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B13378307
M. Wt: 313.3 g/mol
InChI Key: MGUCSMQREHCPNT-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound. . This compound features a unique structure that includes a formyl group, a phenyl group, and a carbonitrile group, making it an interesting subject for chemical research.

Properties

Molecular Formula

C19H11N3O2

Molecular Weight

313.3 g/mol

IUPAC Name

(2Z)-2-(hydroxymethylidene)-1-oxo-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H11N3O2/c20-10-13-17(12-6-2-1-3-7-12)14(11-23)19(24)22-16-9-5-4-8-15(16)21-18(13)22/h1-9,11,23H/b14-11-

InChI Key

MGUCSMQREHCPNT-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=C(C3=NC4=CC=CC=C4N3C(=O)/C2=C\O)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=O)C2=CO)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common method includes the condensation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions often involve heating under reflux in pyridine, which facilitates the formation of the desired pyrido[1,2-a]benzimidazole scaffold . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which 2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within biological systems . The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.